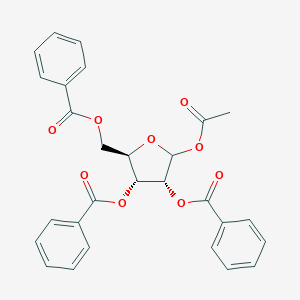

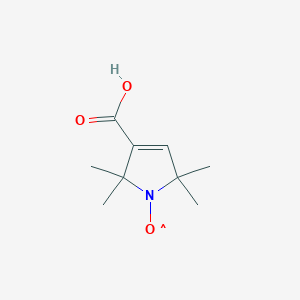

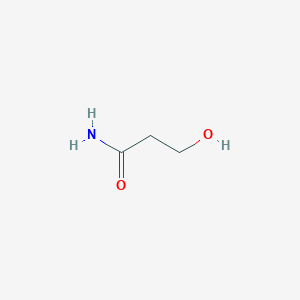

1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrole derivatives, including 1H-pyrrole-2-carboxylic acid derivatives, has been extensively studied. For instance, a general synthesis method for 1H-pyrrole-2-carboxylic acid derivatives involves the reaction between 2H-azirines and enamines, yielding moderate to high yields of the title compounds. This method offers a pathway to synthesize a range of substituted pyrroles through acid treatment of the dihydropyrrole intermediates (Law et al., 1984).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial for understanding their chemical behavior and potential applications. The crystal and molecular structure analysis of related compounds, such as ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, reveals highly coplanar, centrosymmetric, hydrogen-bonded pairs, indicating potential for forming structured aggregates or polymers (Law et al., 1984).

Chemical Reactions and Properties

Pyrrole derivatives undergo various chemical reactions, contributing to their wide-ranging applications. For example, the reaction of 2H-azirines with enamines to produce 1H-pyrrole-2-carboxylic acid derivatives demonstrates the reactivity of the pyrrole ring and its ability to form diverse substituted structures (Law et al., 1984).

Physical Properties Analysis

The physical properties of pyrrole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the coplanar and centrosymmetric packing in certain pyrrole derivatives could impact their melting points and solubility in various solvents, affecting their applications in material science and drug formulation (Law et al., 1984).

Chemical Properties Analysis

The chemical properties of pyrrole derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal for their synthetic utility and biological activity. The methodology involving the reaction of 2H-azirines with enamines to yield pyrrole derivatives illustrates the nucleophilic character of the enamine and the electrophilic nature of the azirine, showcasing the versatility of pyrrole chemistry (Law et al., 1984).

Wissenschaftliche Forschungsanwendungen

Spin Labeling and Biochemical Applications

1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- and its derivatives have notable applications in spin labeling, a technique used in studying molecular structures and dynamics. For instance, the compound has been utilized in the preparation of new allylic spin labels like thiocyanate, tributylstannane, and thiourea derivatives. These labels, with or without allylic rearrangements, enhance the study of molecular interactions and structures (Hideg et al., 1991). Moreover, 3-substituted derivatives of this compound, particularly those activated with electron-withdrawing groups, serve as potent SH-reagents for spin-labeling biomolecules, facilitating the exploration of biochemical pathways and interactions (Hankovszky et al., 1989).

Polymer Synthesis and Material Science

In the field of materials science, the compound is instrumental in the synthesis of deeply colored polymers. Polymers with 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- units demonstrate solubility in common organic solvents and exhibit promising physical properties for potential applications in various industries (Welterlich et al., 2012).

Synthetic Chemistry and Molecular Engineering

The versatility of 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- extends to synthetic chemistry, where it's used to create complex molecular structures. For example, it's been applied in the synthesis of new 3,4-disubstituted derivatives through Claisen and allylic rearrangements, contributing to the development of novel molecules with potential therapeutic or industrial applications (Hideg et al., 1993).

Eigenschaften

CAS-Nummer |

2154-67-8 |

|---|---|

Produktname |

1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- |

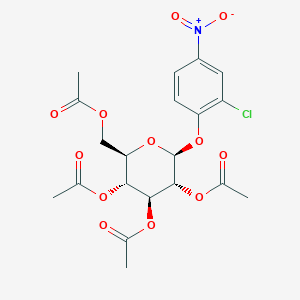

Molekularformel |

C₉H₁₄NO₃ |

Molekulargewicht |

184.21 g/mol |

InChI |

InChI=1S/C9H14NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h5H,1-4H3,(H,11,12) |

InChI-Schlüssel |

QILCUDCYZVIAQH-UHFFFAOYSA-N |

SMILES |

CC1(C=C(C(N1[O])(C)C)C(=O)O)C |

Kanonische SMILES |

CC1(C=C(C(N1[O])(C)C)C(=O)O)C |

Andere CAS-Nummern |

111930-19-9 |

Synonyme |

1-Oxy-2,2,5,5-tetramethylpyrroline-3-carboxylic Acid; 2,5-Dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylic Acid; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol](/img/structure/B15844.png)